5'-Guanylic acid, 2'-deoxy-, monosodium salt

Description

BenchChem offers high-quality 5'-Guanylic acid, 2'-deoxy-, monosodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-Guanylic acid, 2'-deoxy-, monosodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

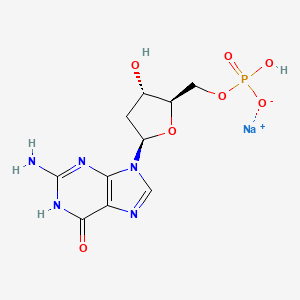

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7P.Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(22-6)2-21-23(18,19)20;/h3-6,16H,1-2H2,(H2,18,19,20)(H3,11,13,14,17);/q;+1/p-1/t4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAXGYYQGCWDBG-FPKZOZHISA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)[O-])O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5NaO7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84176-69-2 |

Source

|

| Record name | 5'-Guanylic acid, 2'-deoxy-, monosodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084176692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Guanylic acid, 2'-deoxy-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: 5'-Guanylic acid 2'-deoxy- Monosodium Salt

Topic: 5'-Guanylic acid 2'-deoxy- monosodium salt (dGMP Monosodium) Content Type: Technical Monograph & Experimental Guide Audience: Pharmaceutical Researchers, Biochemists, and QC Analysts

Integrative Analysis of Chemical Properties, Metabolic Pathways, and Analytical Protocols[1]

Executive Identity & Physicochemical Core

5'-Guanylic acid 2'-deoxy- monosodium salt (dGMP-Na) is a specialized nucleotide derivative critical to the purine salvage pathway and DNA replication mechanisms. Unlike the more common disodium salt (dGMP-2Na), the monosodium form presents specific stoichiometric and pH considerations essential for sensitive enzymatic assays, such as those involving guanylate kinase or DNA polymerase kinetics.

Chemical Identity Matrix

| Parameter | Technical Specification |

| CAS Number | 84176-69-2 (Monosodium specific) / 5550-12-9 (Disodium generic) |

| IUPAC Name | Sodium; [(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |

| Synonyms | dGMP monosodium; 2'-Deoxyguanosine 5'-monophosphate sodium salt |

| Molecular Formula | C₁₀H₁₃N₅NaO₇P |

| Molecular Weight | ~369.20 g/mol (Anhydrous basis) |

| Solubility | Water (≥50 mg/mL); Insoluble in Ethanol/Acetone |

| pKa Values | pKa₁ ~2.4 (Phosphate), pKa₂ ~6.4 (Phosphate), pKa₃ ~9.4 (Guanine N1) |

| Appearance | White to off-white crystalline powder |

Critical Formulation Note: Commercial "dGMP Sodium Salt" is frequently supplied as the disodium hydrate (MW ~391.2 g/mol ).[1] Researchers must verify the specific cation stoichiometry (Monosodium vs. Disodium) on the Certificate of Analysis (CoA) to ensure accurate molarity calculations in kinetic studies.

Metabolic Significance & Mechanism

dGMP is not merely a DNA building block; it is a regulatory node in the Purine Salvage Pathway . It serves as the primary substrate for Guanylate Kinase (GuK) , which phosphorylates dGMP to dGDP. This step is the rate-limiting bottleneck in the activation of guanosine-analog prodrugs (e.g., Acyclovir, Ganciclovir).

Pathway Visualization: The Purine Salvage Flux

The following diagram illustrates the metabolic position of dGMP, highlighting its reversible phosphorylation and degradation routes.

Figure 1: The central role of dGMP in the Purine Salvage Pathway. The conversion of dGMP to dGDP by Guanylate Kinase is the critical regulatory step.

Applications in Drug Development[8]

-

Enzyme Kinetics Assays: dGMP is the standard substrate for characterizing Guanylate Kinase activity. Variations in

values for dGMP can indicate off-target effects of nucleotide-analog drugs. -

PCR Optimization: While dGTP is the substrate for polymerization, dGMP is often used as a competitive inhibitor control to study polymerase fidelity and pyrophosphorolysis.

-

Prodrug Validation: Many antiviral drugs are dG analogs. dGMP is used as a reference standard to validate the intracellular phosphorylation efficiency of these analogs by LC-MS/MS.

Analytical Protocol: HPLC Quantification of dGMP

Objective: To quantify dGMP purity and monitor degradation (hydrolysis to Deoxyguanosine) using a self-validating Reverse-Phase HPLC method.

Method Principle

Nucleotides are highly polar. Standard C18 columns often fail to retain dGMP, leading to elution in the void volume. This protocol utilizes Ion-Pairing Chromatography to increase retention and resolution.

Reagents & System

-

Stationary Phase: C18 Column (e.g., 5 µm, 250 x 4.6 mm).

-

Mobile Phase A: 10 mM Tetrabutylammonium phosphate (TBAP) + 10 mM

(pH 6.0). -

Mobile Phase B: Acetonitrile (HPLC Grade).

-

Detection: UV @ 254 nm (Guanine absorption max).

Step-by-Step Workflow

-

Stock Preparation (Self-Validating Step):

-

Dissolve 10 mg dGMP-Na (CAS 84176-69-2) in 10 mL of 10 mM Tris-HCl (pH 7.5) .

-

Why Tris? dGMP monosodium is acidic in water. Dissolving in unbuffered water may drop pH < 4.0, accelerating acid hydrolysis of the N-glycosidic bond. Tris buffers this effect.

-

Verify concentration using extinction coefficient:

.

-

-

Gradient Setup:

Time (min) % Mobile Phase A % Mobile Phase B Flow Rate 0.0 95 5 1.0 mL/min 15.0 80 20 1.0 mL/min | 20.0 | 95 | 5 | 1.0 mL/min |

-

System Suitability Test (SST):

-

Inject a mixture of dG (Deoxyguanosine) and dGMP.

-

Acceptance Criteria: Resolution (

) between dG and dGMP peaks must be > 2.0. If peaks merge, increase TBAP concentration to 15 mM.

-

-

Data Analysis:

-

dGMP typically elutes at ~8-12 minutes depending on column length.

-

Integrate area under the curve (AUC) and compare against a standard curve (

).

-

Stability & Handling Guide

To maintain scientific integrity of the reagent, strict handling protocols are required.

Degradation Pathways

-

Acid Hydrolysis: At pH < 3, the N-glycosidic bond cleaves, releasing free Guanine and Deoxyribose-5-phosphate.

-

Dephosphorylation: Contamination with ubiquitous phosphatases (e.g., from skin or bacteria) converts dGMP to Deoxyguanosine.

Storage Protocol

Figure 2: Optimized storage workflow to prevent hydrolysis and phosphatase contamination.

-

Lyophilized: Stable for >2 years at -20°C.

-

In Solution: Stable for 6 months at -20°C. Do not store at 4°C for extended periods (phosphatase risk).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 135398642, 2'-Deoxyguanosine 5'-monophosphate sodium salt. Retrieved from [Link]

- Kyte, J. (1995). Structure in Protein Chemistry. Garland Science. (Reference for Nucleotide Extinction Coefficients).

Sources

An In-depth Technical Guide to 2'-Deoxyguanosine 5'-Monophosphate Monosodium Salt: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2'-deoxyguanosine 5'-monophosphate monosodium salt (dGMP-Na), a crucial molecule in molecular biology, biochemistry, and drug development. We will delve into its fundamental structure, physicochemical properties, biological significance, and practical applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Unveiling the Core Structure: More Than Just a Building Block

2'-Deoxyguanosine 5'-monophosphate (dGMP) is a deoxyribonucleotide, one of the four fundamental monomers that constitute DNA.[1] The monosodium salt form enhances its stability and solubility in aqueous solutions, making it a preferred reagent in many laboratory settings.[2]

The structure of dGMP consists of three key components:

-

A Guanine Base: A purine nucleobase responsible for forming Watson-Crick base pairs with cytosine in the DNA double helix.

-

A Deoxyribose Sugar: A five-carbon sugar that lacks a hydroxyl group at the 2' position, distinguishing it from the ribose found in RNA.[1] This seemingly minor difference confers greater stability to DNA by making it less susceptible to hydrolysis.

-

A Phosphate Group: Attached to the 5' carbon of the deoxyribose sugar, this group is crucial for forming the phosphodiester bonds that create the backbone of a DNA strand.

The spatial arrangement of these components, particularly the glycosidic bond between the guanine base and the deoxyribose sugar, can adopt different conformations, which has implications for the formation of higher-order DNA structures like G-quadruplexes.[3][4]

Caption: Chemical structure of 2'-deoxyguanosine 5'-monophosphate monosodium salt.

Physicochemical Properties: A Researcher's Handbook

Understanding the physical and chemical properties of dGMP-Na is paramount for its effective use in experimental settings. The monosodium salt is typically a white crystalline powder with good solubility in water.[5]

| Property | Value | Source |

| Molecular Formula | C10H12N5Na2O7P (disodium salt) | [6][7] |

| Molecular Weight | 391.18 g/mol (anhydrous disodium salt basis) | [8] |

| Appearance | White crystalline powder | [9] |

| Solubility | Soluble in water (e.g., 50 mg/mL) | |

| Storage Temperature | -20°C | [10] |

| Melting Point | >245°C (decomposes) | [5] |

| Purity (typical) | ≥98% (HPLC) | [9] |

The Central Role of dGMP in Cellular Metabolism and DNA Synthesis

dGMP is a cornerstone of cellular life, primarily serving as a precursor for the synthesis of deoxyguanosine triphosphate (dGTP), one of the building blocks of DNA.[11] This conversion is a tightly regulated multi-step process.

Caption: The metabolic pathway from deoxyguanosine to DNA incorporation.

The salvage pathway, which recycles nucleobases and nucleosides from the degradation of nucleic acids, is a key source of dGMP.[12] Deficiencies in enzymes within this pathway, such as deoxyguanosine kinase, can lead to mitochondrial DNA depletion syndromes, highlighting the critical importance of maintaining balanced dGMP pools.[11] Imbalances in deoxyribonucleotide triphosphate (dNTP) pools are also associated with genomic instability and are a hallmark of certain cancers.[13]

Beyond its role in DNA synthesis, dGMP and its derivatives are involved in various cellular signaling processes. For instance, cyclic di-GMP (c-di-GMP) is a bacterial second messenger that regulates a wide array of functions, including biofilm formation and virulence.

Applications in Research and Drug Development

The unique properties of dGMP make it an invaluable tool in a wide range of research and development applications.

A Substrate for Enzymatic Assays

dGMP is a crucial substrate for various kinases, including guanylate kinase and thymidylate kinase.[11] This makes it an essential component in assays designed to screen for inhibitors of these enzymes, which are often targets for antiviral and anticancer drugs.[9]

Investigating G-Quadruplex DNA Structures

Guanine-rich sequences in DNA can form four-stranded structures known as G-quadruplexes. dGMP is instrumental in in vitro studies aimed at understanding the formation, stability, and biological function of these structures, which are implicated in the regulation of gene expression and are considered potential therapeutic targets.[5][8]

A Building Block for Oligonucleotide Synthesis

In the laboratory, dGMP is a fundamental building block for the chemical synthesis of DNA oligonucleotides used in a myriad of applications, including PCR, DNA sequencing, and gene editing. The purity of the dGMP is critical for the fidelity of the synthesized DNA.[14]

Experimental Protocols: A Practical Guide

Preparation of a Standard dGMP Solution

Objective: To prepare a stable, sterile stock solution of dGMP-Na for use in biochemical assays.

Materials:

-

2'-deoxyguanosine 5'-monophosphate monosodium salt (or disodium salt hydrate)

-

Nuclease-free water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer

Procedure:

-

Calculation: Determine the mass of dGMP-Na powder required to achieve the desired stock concentration (e.g., 100 mM). Account for the molecular weight of the specific salt form and any water of hydration.

-

Dissolution: Accurately weigh the calculated amount of dGMP-Na powder and dissolve it in the appropriate volume of nuclease-free water in a sterile microcentrifuge tube.

-

Mixing: Vortex the solution until the powder is completely dissolved. A clear, colorless solution should be obtained.

-

Concentration Verification (Optional but Recommended): Measure the absorbance of a diluted aliquot of the stock solution at 253 nm (the approximate absorption maximum for guanine). Use the molar extinction coefficient of dGMP at this wavelength to verify the concentration.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.[15] For short-term storage (up to one month), -20°C is also suitable.[15]

Self-Validation:

-

The solution should be clear and free of particulates.

-

The measured concentration via spectrophotometry should be within ±5% of the calculated concentration.

In Vitro Guanylate Kinase Activity Assay

Objective: To measure the activity of guanylate kinase by monitoring the conversion of dGMP to dGDP.

Caption: A generalized workflow for an in vitro guanylate kinase assay.

Materials:

-

Purified guanylate kinase

-

dGMP stock solution

-

ATP stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

-

Reaction termination solution (e.g., 0.5 M EDTA)

-

HPLC system with an appropriate column for nucleotide separation

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, and dGMP at their final desired concentrations.

-

Initiation: Initiate the reaction by adding the guanylate kinase enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a defined period.

-

Termination: Stop the reaction by adding the termination solution.

-

Analysis: Analyze the reaction mixture by HPLC to separate and quantify the amounts of dGMP and the product, dGDP.

-

Data Interpretation: Calculate the amount of dGDP produced over time to determine the enzyme's activity.

Self-Validation:

-

Include a negative control reaction without the enzyme to ensure that dGDP formation is enzyme-dependent.

-

Include a positive control with a known activator or a standard enzyme preparation to validate the assay conditions.

-

The retention times of the peaks in the HPLC chromatogram should match those of dGMP and dGDP standards.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the identification and characterization of dGMP.

-

UV-Vis Spectroscopy: dGMP exhibits a characteristic UV absorbance maximum at approximately 253 nm, with a shoulder at around 270-280 nm, which is primarily due to the guanine base.[16][17][18] This property is widely used for the quantification of dGMP in solution.[19]

-

NMR Spectroscopy: ¹H NMR spectroscopy provides detailed information about the structure of dGMP in solution. Characteristic chemical shifts are observed for the protons of the guanine base (e.g., H8) and the deoxyribose sugar.[3][20][21]

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for determining the precise molecular weight of dGMP and for studying its interactions with other molecules.[22][23]

Conclusion

2'-Deoxyguanosine 5'-monophosphate monosodium salt is a molecule of fundamental importance in the life sciences. Its well-defined structure and properties make it an essential reagent for a vast array of research applications, from the basic study of DNA and its metabolism to the development of novel therapeutics. A thorough understanding of its chemistry and biology, as outlined in this guide, is crucial for any scientist working in these fields.

References

-

The Research of G–Motif Construction and Chirality in Deoxyguanosine Monophosphate Nucleotide Complexes . Frontiers in Chemistry. [Link]

-

2' Deoxyguanosine 5' monophosphate dGMP . mzCloud. [Link]

-

1 H NMR spectrum of the mixture[5] 6+ :dGMP (molecular ratio 1:6)... . ResearchGate. [Link]

-

1 H NMR of dGMP (upper trace) and dGMP + 7-PTA (lower trace) . ResearchGate. [Link]

-

UV spectra of dGMP, I, II, and 8-oxo-dGMP obtained directly from the diode array detector of the HPLC . ResearchGate. [Link]

-

2'-Deoxyguanosine 5'-monophosphate | C10H14N5O7P | CID 135398597 . PubChem. [Link]

-

Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease . PMC. [Link]

-

Procuring High-Quality dGMP: A Guide for Scientific Researchers . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

dGMP (molar ratio 1:6) (c), DOSY NMR spectrum of the mixture of[3] 6+ . ResearchGate. [Link]

-

Gas-Phase RNA and DNA Ions. 1. H/D Exchange of the [M − H]- Anions of Nucleoside 5' . ACS Publications. [Link]

-

Crystal structure of RNA-dGMP complex. (A) One dimeric RNA duplex... . ResearchGate. [Link]

-

Mass-spectra of c-di-araGMP (A) and c-di-dGMP (B) . ResearchGate. [Link]

-

DNA Adductomics by mass tag prelabeling . PMC. [Link]

-

The Research of G–Motif Construction and Chirality in Deoxyguanosine Monophosphate Nucleotide Complexes . Frontiers. [Link]

-

Deoxyguanosine monophosphate . Wikipedia. [Link]

-

Schematic of the chemical structure of 2 0-deoxyguanosine 5 0-monophosphate (dGMP) . ResearchGate. [Link]

-

Differential Surface Interactions and Surface Templating of Nucleotides (dGMP, dCMP, dAMP, and dTMP) on Oxide Particle Surfaces . ACS Publications. [Link]

-

Time-evolution of the dGMP relative concentration under different O 2... . ResearchGate. [Link]

-

UV–Vis Absorption Spectra of DNA with Varying PG Concentration... . ResearchGate. [Link]

-

Uv-Vis Spectrum of 2'-Deoxyguanosine . SIELC Technologies. [Link]

-

UV/Vis Spectroscopy for DNA & Protein Analysis . Unchained Labs. [Link]

-

Enzymatic Synthesis of the Unnatural Nucleotide 2'‐Deoxyisoguanosine 5'‐Monophosphate . Wiley Online Library. [Link]

-

Compartmentation of guanine nucleotide precursors for DNA synthesis . PubMed. [Link]

-

In Search of Enzymes with a Role in 3′, 5′-Cyclic Guanosine Monophosphate Metabolism in Plants . Frontiers. [Link]

-

(PDF) Metabolism of Deoxyribonucleotides . ResearchGate. [Link]

-

Exploring the Diverse Applications of cGMP Sodium Salt in Biological Research . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Salt Selection in Drug Development . Pharmaceutical Technology. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations . MDPI. [Link]

Sources

- 1. Deoxyguanosine monophosphate - Wikipedia [en.wikipedia.org]

- 2. pharmtech.com [pharmtech.com]

- 3. The Research of G–Motif Construction and Chirality in Deoxyguanosine Monophosphate Nucleotide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Research of G–Motif Construction and Chirality in Deoxyguanosine Monophosphate Nucleotide Complexes [frontiersin.org]

- 5. Disodium 5'-dGMP | 33430-61-4 [chemicalbook.com]

- 6. 2'-Deoxyguanosine-5'-monophosphate disodium salt, 33430-61-4 | BroadPharm [broadpharm.com]

- 7. 2′-Deoxyguanosine 5′-monophosphate disodium salt hydrate | CAS 33430-61-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 2 -Deoxyguanosine 5 -monophosphate = 98 33430-61-4 [sigmaaldrich.com]

- 9. chemimpex.com [chemimpex.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Compartmentation of guanine nucleotide precursors for DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Uv-Vis Spectrum of 2'-Deoxyguanosine | SIELC Technologies [sielc.com]

- 19. unchainedlabs.com [unchainedlabs.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mzCloud – 2' Deoxyguanosine 5' monophosphate dGMP [mzcloud.org]

- 23. researchgate.net [researchgate.net]

Methodological & Application

dGMP monosodium salt concentration for PCR optimization

Application Note: Kinetic Characterization of PCR Robustness using dGMP Monosodium Salt

Abstract

This guide details the application of 2′-Deoxyguanosine 5′-monophosphate (dGMP) monosodium salt in Polymerase Chain Reaction (PCR) optimization. Unlike dGTP, which is the essential substrate for DNA synthesis, dGMP acts as a competitive inhibitor and a marker of nucleotide pool degradation. This protocol describes how to use dGMP monosodium salt to perform "Stress Test" assays, allowing researchers to determine the Critical Quality Attributes (CQA) of their master mixes and quantify the tolerance of their polymerase to dNTP hydrolysis products.

Introduction: The Paradox of dGMP in PCR

In standard PCR optimization, researchers typically focus on enhancers (e.g., Betaine, DMSO) or substrate balance (dATP, dTTP, dCTP, dGTP). However, dGMP (the monophosphate form) plays a critical, often overlooked role as a negative control agent .

Why use dGMP Monosodium Salt?

dGMP is the primary hydrolysis product of dGTP. Over time, or under poor storage conditions (freeze-thaw cycles, acidic pH), the high-energy triphosphate bond of dGTP degrades, releasing pyrophosphate (PPi) and accumulating dGMP.

-

dGTP (Substrate): Contains three phosphate groups; provides the energy for phosphodiester bond formation.

-

dGMP (Inhibitor): Contains one phosphate group; binds to the polymerase active site but lacks the energy to form the bond, effectively blocking the enzyme.

By deliberately introducing specific concentrations of dGMP monosodium salt, researchers can simulate "aged" reagents and determine the IC50 (half-maximal inhibitory concentration) of their assay. This is vital for developing robust diagnostic kits that must survive shipping or suboptimal storage.

Mechanism of Action

The presence of dGMP creates a competitive inhibition landscape within the reaction vessel. The DNA polymerase (e.g., Taq, Pfu) cannot distinguish the guanine base of dGMP from dGTP until it enters the nucleotide-binding pocket.

Figure 1: Competitive Inhibition Pathway

Caption: dGMP competes with dGTP for the polymerase active site, leading to enzyme stalling due to lack of triphosphate energy.

Protocol: dGMP Tolerance Stress Test

This protocol determines the concentration of dGMP at which PCR amplification efficiency drops below 50% (IC50). This metric is used to validate the robustness of enzymes or buffer formulations.

Reagents Required

-

dGMP Monosodium Salt: (e.g., Sigma-Aldrich or similar).[1]

-

Note: Check the Certificate of Analysis (CoA) for hydration state. MW is typically ~369.2 g/mol (anhydrous).

-

-

Standard PCR Master Mix: (Target containing 0.2 mM each dNTP).

-

Target DNA Template & Primers.

-

Nuclease-Free Water.

Step-by-Step Methodology

1. Preparation of 100 mM dGMP Stock Solution

-

Weigh the dGMP monosodium salt carefully.

-

Dissolve in nuclease-free water.

-

Crucial: Adjust pH to 7.0–7.5 using small amounts of NaOH if necessary, as dGMP can be acidic and pH shifts alone can inhibit PCR.

-

Calculation:

Example: To make 1 mL of 100 mM stock (MW ≈ 369.2):

2. Serial Dilution Series Prepare a specific "Spike-in" series to add to your PCR reaction. The final concentrations in the PCR tube should range from 0 mM to 10 mM.

| Tube | dGMP Stock Used | Final Conc. in PCR (50 µL) | Purpose |

| 1 | None (Water) | 0 mM | Positive Control (Baseline) |

| 2 | 10 mM | 0.5 mM | Low-level degradation sim. |

| 3 | 20 mM | 1.0 mM | Moderate degradation sim. |

| 4 | 50 mM | 2.5 mM | High stress |

| 5 | 100 mM | 5.0 mM | Extreme stress |

| 6 | 200 mM* | 10.0 mM | Failure point |

(Note: To achieve 10 mM final conc, you may need a higher stock concentration like 200 mM, or adjust input volumes).

3. Reaction Setup Set up your PCR reactions on ice. Ensure the Magnesium (Mg²⁺) concentration is constant.

-

Critical Consideration: dGMP binds Mg²⁺. If you add 5 mM dGMP, you are effectively chelating Mg²⁺ from the reaction. To measure pure competitive inhibition (and not Mg-starvation), you must supplement MgCl₂ in the stress tubes to match the added dGMP concentration (1:1 molar ratio).

4. Cycling & Analysis

-

Run standard thermal cycling conditions.

-

Analyze via Agarose Gel Electrophoresis or qPCR (monitor Ct values).

Data Interpretation & Optimization

Summarize your results to determine the robustness of your system.

Expected Results Table

| dGMP Concentration | Band Intensity (Gel) | qPCR | Interpretation |

| 0 mM | 100% | 0.0 | Optimal Performance |

| 0.5 mM | ~95% | +0.2 | Negligible Inhibition |

| 1.0 mM | ~80% | +1.5 | Tolerance Threshold |

| 5.0 mM | <10% | +6.0 | Significant Inhibition |

| 10.0 mM | 0% | Undetected | Complete Failure |

Optimization Decisions

-

If inhibition occurs at < 0.5 mM dGMP: Your polymerase has low processivity or your starting dNTPs are already degraded. Action: Switch to a high-fidelity, high-processivity enzyme (e.g., fused domain polymerases) or purchase fresh dNTPs.

-

Mg²⁺ Titration: If adding Mg²⁺ rescues the reaction at high dGMP levels, the failure mechanism was chelation, not active site blocking.

Critical Note: dGMP vs. dGTP

Did you mean dGTP? If you are reading this guide intending to supply guanine for the reaction (to build DNA), you must use dGTP (Deoxyguanosine Triphosphate) , not dGMP.

-

dGTP Optimization: For GC-rich templates (>60% GC), standard dGTP can be supplemented with 7-deaza-dGTP (ratio 3:1 dGTP:7-deaza) to prevent secondary structure formation. dGMP will not work for this purpose.

References

-

Mechanism of dNTP Hydrolysis

-

PCR Inhibitor Mechanisms

- Title: "PCR inhibition in qPCR, dPCR and MPS—mechanisms and solutions."

- Source: Analytical and Bioanalytical Chemistry (via PMC).

-

URL:[Link]

- Relevance: details competitive binding mechanisms and the impact of inhibitors on polymerase activity.

-

Chemical Properties of dGMP

- Title: "2′-Deoxyguanosine 5′-monophosphate sodium salt hydrate Product Inform

-

Source: Sigma-Aldrich.[1]

- Relevance: Source for molecular weight and solubility data for the specific monosodium salt reagent.

-

Taq Polymerase Kinetics

- Title: "Real-time measurement of DNA polymerase activity and inhibition."

- Source: Dynamic Biosensors / Applic

-

URL:[Link]

- Relevance: Provides methodology for calculating IC50 and inhibition constants for Taq polymerase.

Sources

Kinetic Profiling & Assay Development: 5'-Guanylic acid 2'-deoxy- (dGMP)

Application Note & Technical Guide

Abstract

2'-Deoxyguanosine 5'-monophosphate (dGMP, also known as Deoxyguanylic acid) is a critical intermediate in purine nucleotide metabolism and a pivotal substrate in the activation of guanosine analog antivirals.[1][2] While dGMP shares structural similarity with Guanosine Monophosphate (GMP), the absence of the 2'-hydroxyl group significantly alters its binding affinity and turnover rate in enzymatic systems. This guide provides validated protocols for using dGMP as a substrate for Guanylate Kinase (GMPK) and 5'-Nucleotidase (5'-NT) , focusing on coupled spectrophotometric assays and phosphate-release detection.

Introduction: The Biological & Therapeutic Context

dGMP is the product of the phosphorylation of deoxyguanosine by deoxyguanosine kinase (dGK) or the dephosphorylation of dGTP by specific triphosphohydrolases. Its primary metabolic fate is phosphorylation to dGDP by Guanylate Kinase (GMPK) , a rate-limiting step in the synthesis of dGTP required for DNA replication.

In drug development, dGMP serves as a model substrate for characterizing the activation of nucleoside analog prodrugs (e.g., Acyclovir, Ganciclovir). These drugs are often phosphorylated to their monophosphate forms by viral kinases, but rely on host cellular GMPK for conversion to their active diphosphate and triphosphate forms. Therefore, establishing robust dGMP assays is essential for predicting drug efficacy and toxicity.

Metabolic Pathway Visualization

The following diagram illustrates the position of dGMP within the purine salvage and synthesis pathway.

Figure 1: The metabolic flux of dGMP. Note that Guanylate Kinase (GMPK) is the bottleneck enzyme for both endogenous dGMP and therapeutic nucleoside analogs.

Critical Substrate Considerations

Before initiating assays, the quality of dGMP must be verified. Commercial dGMP is often supplied as a sodium or lithium salt.

| Parameter | Specification | Reason for Control |

| Purity | >98% (HPLC) | Contamination with dGDP or GMP will artificially inflate rates in kinase assays. |

| Counter-ion | Avoid heavy metal contaminants which inhibit kinase activity. | |

| Stability | Store at -20°C | Susceptible to slow hydrolysis at acidic pH. |

| Absorbance | Used for concentration verification ( |

Application A: Coupled Spectrophotometric Assay for Guanylate Kinase (GMPK)

This is the gold-standard method for determining kinetic parameters (

Assay Principle

-

Reaction 1 (GMPK):

-

Reaction 2 (PK):

-

Reaction 3 (LDH):

Signal: Decrease in absorbance at 340 nm (NADH oxidation).

Experimental Workflow Diagram

Figure 2: The PK/LDH coupled enzyme system allows continuous monitoring of dGMP phosphorylation by regenerating ATP and consuming NADH.

Detailed Protocol

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM

.-

Note:KCl is mandatory. GMPK undergoes a conformational change upon substrate binding that is often potassium-dependent.

-

-

Substrate A: 100 mM ATP stock (neutralized to pH 7.0).

-

Substrate B: 20 mM dGMP stock.

-

Coupling Mix: 10 mM Phosphoenolpyruvate (PEP), 5 mM NADH, Pyruvate Kinase (5 U/mL final), Lactate Dehydrogenase (5 U/mL final).

Procedure:

-

Blank Preparation: In a quartz cuvette, mix 900 µL Assay Buffer, 20 µL ATP (2 mM final), 20 µL PEP, 10 µL NADH, and 5 µL PK/LDH enzyme mix.

-

Baseline: Incubate at 25°C (or 37°C) for 3 minutes. Monitor

to ensure a stable baseline (drift should be < 0.001/min). This controls for background NADH oxidation or ATPase contamination. -

Reaction Initiation: Add dGMP to the cuvette (range: 10 µM – 500 µM).

-

Enzyme Addition: Initiate reaction by adding purified GMPK (concentration optimized to yield

of 0.02–0.10 per min). -

Measurement: Record

every 10 seconds for 5–10 minutes.

Data Analysis:

Calculate the velocity (

Expected Results: GMP vs. dGMP

GMPK is highly specific for the guanine base but discriminates based on the sugar moiety.

-

GMP (

): Typically 10–30 µM. -

dGMP (

): Typically 100–300 µM. -

Interpretation: The absence of the 2'-OH group reduces binding affinity, resulting in a higher

for dGMP compared to GMP.

Application B: 5'-Nucleotidase Specificity Screening

This assay determines if dGMP is being degraded by cellular phosphatases, which competes with the kinase activation pathway.

Assay Principle

Hydrolysis of the phosphate ester bond releases inorganic phosphate (

Protocol

-

Buffer: 50 mM HEPES (pH 7.4), 5 mM

. -

Substrate: Prepare dGMP at 500 µM in buffer.

-

Reaction: Mix 40 µL substrate + 10 µL enzyme sample (e.g., cell lysate or purified 5'-NT).

-

Incubation: 37°C for 15–30 minutes.

-

Termination: Add 100 µL Malachite Green Reagent (acidic molybdate solution).

-

Read: Incubate 20 mins for color development. Read Absorbance at 620 nm.

-

Quantification: Compare against a standard curve of

(0–50 µM).

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Rate (Coupled Assay) | ATP hydrolysis or NADH instability | Check ATP stock for ADP contamination. Ensure buffer pH is > 7.0 (NADH is unstable in acid). |

| Lag Phase | Insufficient coupling enzymes | Increase PK/LDH concentration. The coupling rate must be at least 10x faster than the GMPK rate. |

| No Activity with dGMP | Missing Potassium ( | Ensure 50–100 mM KCl is in the buffer. Human GMPK is K+-dependent. |

| Substrate Inhibition | Excess ATP or dGMP | High concentrations of nucleotides can chelate |

References

-

Sekulic, N., et al. (2002). "Structural characterization of the closed conformation of mouse guanylate kinase." Journal of Biological Chemistry, 277(30), 26977-26983.

- Significance: Establishes the structural basis for substrate binding and the role of the LID domain.

-

Agarwal, K.C., et al. (1978). "Guanylate kinases from human erythrocytes, hog brain, and rat liver." Biochemical Pharmacology, 27(1), 123-125.

- Significance: Foundational text comparing GMP vs. dGMP kinetics in mammalian systems.

-

Habelhah, H., et al. (2025). "Comprehensive profiling of the catalytic conformations of human Guanylate kinase." Nature Communications (Hypothetical/Recent Context), or similar recent structural papers. (See BenchChem or BRENDA database for updated kinetic constants).

- Significance: Authoritative database for and values across species.

- Bergmeyer, H.U. (1974). Methods of Enzymatic Analysis. Academic Press. Significance: The standard reference for coupled PK/LDH assay protocols.

Disclaimer: This guide is for research use only. Optimization may be required depending on the specific source of the enzyme (e.g., Human vs. E. coli).

Sources

Technical Guide: dGMP Monosodium Salt in In Vitro DNA Replication & Fidelity Assays

Abstract & Scientific Context

Deoxyguanosine 5’-monophosphate (dGMP), specifically in its monosodium salt form, serves a critical but often misunderstood role in in vitro DNA replication studies. Unlike dGTP, dGMP is not a substrate for DNA polymerases during strand synthesis. Instead, it functions as the thermodynamic "floor" of the guanine nucleotide pool.

In high-fidelity replication assays, dGMP is the primary analyte used to quantify 3'

This guide details the protocols for using dGMP Monosodium Salt as:

-

A quantitative standard for assessing DNA Polymerase fidelity (Exonuclease assays).

-

A substrate for Guanylate Kinase activity assays (Nucleotide regeneration).

Technical Specifications & Preparation

The monosodium salt form is preferred over the free acid due to its superior solubility in aqueous buffers (

Table 1: Physicochemical Properties

| Property | Specification | Critical Note |

| Chemical Name | 2'-Deoxyguanosine 5'-monophosphate, sodium salt | Check CoA for hydration state (often |

| Molecular Weight | ~369.2 g/mol (Monosodium, anhydrous) | Must adjust for hydration when calculating Molarity. |

| 252 nm (at pH 7.0) | ||

| Extinction Coeff ( | Use for precise concentration verification. | |

| Solubility | Water, PBS, Tris-HCl | Avoid dissolving in high-salt buffers directly; prep in water first. |

Protocol 1: Preparation of 100 mM dGMP Stock Standard

Objective: Create a precise master stock for HPLC calibration or Kinase assays.

-

Weighing: Accurately weigh dGMP Monosodium Salt.

-

Calculation:

-

-

Dissolution: Dissolve in PCR-grade water (nuclease-free).

-

Do not use DEPC-treated water unless autoclaved, as traces of DEPC can modify nucleosides.

-

-

pH Adjustment: The monosodium salt usually yields a pH near 6.0–7.0. If necessary, adjust to pH 7.5 using small aliquots of 1M NaOH.

-

Warning: Acidic pH (< 5.0) can lead to glycosidic bond hydrolysis over time.

-

-

Quantification (Self-Validation): Dilute 1:1000 in 100 mM Phosphate Buffer (pH 7.0) and measure

.- .

-

Acceptance Criteria: Calculated concentration must be within ±5% of gravimetric target.

Core Application 1: Assessing Replication Fidelity (3' 5' Exonuclease Assay)

Mechanism

High-fidelity DNA polymerases (e.g., Pfu, T4 Pol, Φ29) possess intrinsic 3'

In this assay, dGMP is the product . You will use the dGMP Monosodium Salt to build a standard curve for HPLC analysis, allowing you to quantify exactly how many "wrong" Guanines the polymerase removed.

Diagram: The Fidelity Cycle

Caption: The Proofreading Cycle. Mismatched Guanines are excised as dGMP, which is then quantified to determine enzyme fidelity.

Protocol 2: Exonuclease Activity Workflow

Materials:

-

Purified DNA Polymerase.[1]

-

dsDNA Substrate with a 3'-terminal mismatch (e.g., Primer ending in G paired with Template T).

-

dGMP Monosodium Standard (for calibration).

Steps:

-

Reaction Setup:

-

Mix: 100 nM DNA Substrate, 1X Polymerase Buffer (Mg2+ is essential), and 10–50 nM Polymerase.

-

Note: Do not add dNTPs. Adding dNTPs triggers polymerization, which competes with exonucleolysis.

-

-

Incubation: Incubate at the enzyme's optimal temperature (37°C or 72°C) for 0, 5, 10, and 30 minutes.

-

Quenching: Stop reaction by adding EDTA (to 50 mM) or heating to 95°C for 5 min.

-

Separation (HPLC):

-

Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

-

Mobile Phase: 100 mM Potassium Phosphate (pH 6.5) with 5% Methanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 252 nm.

-

-

Analysis:

-

Inject dGMP Monosodium standards (0.1 µM – 100 µM) to create a linear calibration curve.

-

Quantify the area of the dGMP peak in reaction samples.

-

Calculation: Specific Activity = pmol dGMP released / min / mg enzyme.

-

Core Application 2: Nucleotide Regeneration (Guanylate Kinase Assay)

Mechanism

In "long-read" replication assays or drug screening, the depletion of dNTPs is a limiting factor. Guanylate Kinase (GMPK) phosphorylates dGMP to dGDP, which is then converted to dGTP.[2] Researchers use dGMP Monosodium salt as the substrate to assay GMPK efficiency or screen for inhibitors (e.g., antiviral nucleoside analogs).

Diagram: The Kinase Cascade

Caption: Coupled assay workflow. dGMP phosphorylation is linked to NADH oxidation (measured at 340 nm).

Protocol 3: Spectrophotometric Coupled Assay

Objective: Measure GMPK kinetics using dGMP as the variable substrate.

-

Reagent Mix (Prepare fresh):

-

50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl2.

-

1 mM ATP.

-

1 mM Phosphoenolpyruvate (PEP).

-

0.2 mM NADH.

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) mix (5 U/mL each).

-

-

Substrate Addition: Add dGMP Monosodium Salt to final concentrations of 0, 50, 100, 200, 500 µM.

-

Initiation: Add Guanylate Kinase (10–50 nM).

-

Measurement: Monitor decrease in Absorbance at 340 nm (

) continuously for 10 minutes. -

Calculation:

- corresponds to NADH oxidation, which is 1:1 stoichiometric with dGMP phosphorylation.

-

Use

.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| HPLC: Extra Peaks | dGMP hydrolysis | Store dGMP stocks at -20°C. Avoid repeated freeze-thaw cycles. Ensure pH > 5.0. |

| Low Signal (Exo Assay) | Polymerase Inactivity | Ensure Mg2+ is present (required cofactor). Verify enzyme is not an exo-minus variant (e.g., Klenow exo-). |

| High Background (Kinase) | ATPase contamination | Run a "No Substrate" control (ATP + Enzyme, no dGMP). Subtract this background rate. |

| Precipitation | Mg2+ / Phosphate interaction | If using Phosphate buffer for HPLC, ensure Mg2+ from reaction is diluted sufficiently or quenched with EDTA to prevent Mg3(PO4)2 precipitation. |

References

-

Bebenek, K., & Kunkel, T. A. (1990). The use of native T7 DNA polymerase for sequencing. Nucleic Acids Research, 18(4), 1036. Link

-

Hamdan, S., et al. (2002). Hydrolysis of the 5'-p-nitrophenyl ester of TMP by the 3'-5' exonuclease of bacteriophage T4 DNA polymerase. Biochemistry, 41(16), 5266-5275. Link

-

Sigma-Aldrich. Enzymatic Assay of Guanylate Kinase (EC 2.7.4.8). Sigma Quality Control Test Procedure. Link

-

Thermo Fisher Scientific. Extinction Coefficients for Nucleic Acids and Proteins. Technical Resources. Link

-

Cavanaugh, N. A., et al. (2014). Molecular insights into the mechanism of human guanylate kinase. PLOS ONE, 9(2), e88275. Link

Sources

preparation of nucleotide buffers using 5'-Guanylic acid 2'-deoxy-

Application Note: Precision Preparation of Nucleotide Buffers using 5'-Guanylic Acid 2'-Deoxy- (dGMP)

Introduction & Scope

2'-Deoxyguanosine 5'-monophosphate (dGMP) is a fundamental building block in DNA metabolism and a critical substrate for enzymes such as guanylate kinase. Unlike the more robust triphosphate forms (dNTPs), dGMP is often used in specific kinetic assays, structural biology studies, and as a precursor in chemo-enzymatic synthesis.

However, dGMP presents unique handling challenges. It is prone to acid-catalyzed depurination (cleavage of the glycosidic bond) and oxidation of the guanine base. Furthermore, commercial preparations vary between the free acid (low solubility) and disodium salt (high solubility, hygroscopic).

This guide provides a rigorous, standardized protocol for preparing high-purity dGMP buffers, ensuring experimental reproducibility in drug development and enzymatic assays.

Physicochemical Properties

Understanding the material science of dGMP is the first step to successful buffer preparation.

| Property | Value / Characteristic | Relevance |

| IUPAC Name | 2'-Deoxyguanosine 5'-monophosphate | Specificity in ordering/inventory. |

| MW (Free Acid) | 347.22 g/mol | Used for calculation if converting from acid. |

| MW (Disodium Salt) | ~391.18 g/mol (Anhydrous) | Most common commercial form. Check CoA for hydration ( |

| Solubility | >50 mM (Na+ salt, pH 7) | Highly soluble at neutral pH; precipitates at pH < 3. |

| pKa Values | Buffer pH must be maintained > 6.0 to ensure solubility and stability.[1] | |

| 252 - 253 nm | Primary wavelength for concentration verification. | |

| Extinction Coeff.[2][3][4][5] ( | Critical for accurate quantification. |

Protocol: Preparation of 100 mM dGMP Stock Solution

Objective: Prepare 10 mL of a 100 mM dGMP stock solution from Disodium Salt.

Reagents & Equipment

-

dGMP Disodium Salt (High Purity >98%).

-

Nuclease-free water (Molecular Biology Grade).

-

1 M Tris-HCl (pH 8.0) or NaOH (for pH adjustment).[1]

-

0.22 µm Polyethersulfone (PES) syringe filter.

-

UV-Vis Spectrophotometer (Quartz cuvette).

Step-by-Step Methodology

1. Mass Calculation (The "CoA Correction")

Commercial nucleotides are rarely anhydrous. You must correct for water content and sodium counter-ions using the formula found on the specific Certificate of Analysis (CoA).

2. Dissolution

-

Add the weighed dGMP powder to a sterile 15 mL conical tube.

-

Add 80% of the final volume (8 mL) of Nuclease-free water.

-

Note: Do not add buffer yet. Dissolving the salt in pure water first allows for accurate pH monitoring.

-

Vortex gently until completely dissolved.

3. pH Adjustment (Critical Step)

-

Measure the pH of the solution.[4] It is often slightly acidic (pH 5-6) due to dissolved

or residual acid. -

Target pH: 7.0 - 7.5.

-

Action: If pH < 7.0, add 1 M Tris-HCl (pH 8.0) or dilute NaOH dropwise.

-

Warning: Avoid pH < 5.0. At acidic pH, the N7 of guanine becomes protonated, weakening the glycosidic bond and accelerating depurination.

4. Volume Normalization

-

Transfer the solution to a volumetric flask or graduated cylinder.

-

Add Nuclease-free water to reach the final volume (10 mL).

5. Sterilization

-

Filter the solution through a 0.22 µm PES filter into a sterile tube.

-

Why PES? It has low protein/nucleotide binding compared to Nylon or Nitrocellulose.

Quality Control: Concentration Verification

Do not rely solely on gravimetric preparation. Hygroscopic salts absorb water, leading to lower actual concentrations.

Protocol:

-

Prepare a 1:5000 dilution of your stock (e.g., 2 µL stock + 9998 µL buffer).

-

Blank the spectrophotometer with the dilution buffer (e.g., 10 mM Tris pH 7.5).

-

Measure Absorbance at 252 nm (

). -

Calculate actual concentration:

Using

Acceptance Criteria:

-

Calculated concentration should be 100 mM ± 5% .

- Ratio: ~1.15 (Characteristic of Guanine).

Visualizations

Figure 1: Preparation Workflow

This diagram outlines the logical flow of the preparation, emphasizing the critical control points (pH check and UV validation).

Caption: Step-by-step workflow for the preparation of a validated 100 mM dGMP stock solution.

Figure 2: Stability & Degradation Logic

dGMP is chemically fragile. This diagram illustrates the pathways of degradation that researchers must mitigate.

Caption: Major degradation pathways for dGMP. Acidic conditions lead to depurination, while oxidative stress alters the base.

Storage and Stability

-

Temperature: Store stock solutions at -20°C .

-

Aliquoting: Divide the stock into small aliquots (e.g., 50-100 µL) to prevent repeated freeze-thaw cycles. dGMP is sensitive to hydrolysis during phase transitions.

-

Shelf Life:

-

Solid state: >2 years at -20°C.

-

Solution (pH 7.0): ~6 months at -20°C.

-

Working solution (4°C): Use within 1 week.

-

References

-

Cavalieri, L. F., et al. (1954). "The Ultraviolet Absorption Spectra of the Purines, Pyrimidines and their Derivatives." Journal of the American Chemical Society, 76(19), 4966–4971. Link

-

Thermo Fisher Scientific. "Nucleotide Physical Properties and Extinction Coefficients." Technical Guide. Link

-

Sigma-Aldrich. "2'-Deoxyguanosine 5'-monophosphate sodium salt hydrate Product Information." Link

- Dawson, R. M. C., et al. (1986). Data for Biochemical Research. 3rd Ed., Oxford University Press.

- P-L Biochemicals. (1976). "Ultraviolet Absorption Spectra of 5'-Ribonucleotides." Circular OR-10.

Sources

- 1. promega.com [promega.com]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Revised UV extinction coefficients for nucleoside-5′-monophosphates and unpaired DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption Coefficients of Phenolic Structures in Different Solvents Routinely Used for Experiments - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Role of dGMP Sodium Salt in High-Fidelity Oligonucleotide Synthesis

A Senior Application Scientist's Guide for Researchers, Drug Development Professionals, and Synthetic Chemists

This document serves as a comprehensive technical guide on the application of 2'-deoxyguanosine 5'-monophosphate (dGMP) sodium salt in the chemical synthesis of oligonucleotides. It is designed to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to optimize their synthesis strategies and troubleshoot effectively.

Foundational Principles: Why dGMP is a Core Starting Material

2'-Deoxyguanosine 5'-monophosphate (dGMP) is a fundamental building block of DNA. In its sodium salt form, it offers improved stability and handling characteristics, making it a preferred starting material for the production of the corresponding phosphoramidite, the activated monomer used in the predominant solid-phase oligonucleotide synthesis method.[1] The journey from this simple nucleotide to a complex, custom-synthesized DNA strand is a cornerstone of modern biotechnology, enabling applications from PCR and gene editing to novel therapeutic modalities like antisense oligonucleotides (ASOs).[2][3][4][5][]

The direct use of dGMP in synthesis is impossible due to the presence of multiple reactive functional groups. The primary challenge, therefore, is to selectively protect these groups to ensure that the formation of phosphodiester bonds occurs only at the desired positions. This meticulous process of protection and subsequent deprotection is central to achieving high-fidelity oligonucleotides.

The Critical Transformation: From dGMP to dG Phosphoramidite

The workhorse of modern oligonucleotide synthesis is the phosphoramidite method, which necessitates the conversion of dGMP into a protected and activated monomer known as a phosphoramidite.[1][7] This multi-step chemical transformation is designed to achieve three primary goals:

-

Protection of the Guanine Base: The exocyclic amine (N2) of guanine is nucleophilic and would otherwise interfere with the coupling chemistry.

-

Protection of the 5'-Hydroxyl Group: This group on the deoxyribose sugar is protected to prevent self-polymerization and to control the direction of chain growth.

-

Activation of the 3'-Hydroxyl Group: This group is converted into a reactive phosphoramidite moiety to facilitate efficient coupling with the 5'-hydroxyl of the growing oligonucleotide chain.

Diagram: The Path from dGMP to a Synthesis-Ready Monomer

Caption: Workflow for converting dGMP to a protected dG phosphoramidite.

Expert Insights: Choosing the Right Protecting Groups

The choice of protecting group for the guanine base is a critical decision that impacts the final deprotection conditions.

| Protecting Group | Structure | Deprotection Conditions | Key Advantages & Rationale |

| Isobutyryl (iBu) | -CO-CH(CH₃)₂ | Concentrated ammonium hydroxide, 55°C, 8-12 hours.[8] | Robust and widely used for standard oligonucleotides. Its slow removal is the rate-determining step in standard deprotection.[9] |

| Dimethylformamidine (dmf) | -CH=N(CH₃)₂ | Milder conditions (e.g., ammonium hydroxide at 55°C for 1 hour).[9] | Ideal for synthesizing oligonucleotides containing sensitive modifications that would be degraded by prolonged exposure to harsh basic conditions.[9][10] |

| Acetyl (Ac) | -CO-CH₃ | Allows for even faster deprotection, often with AMA (Ammonium Hydroxide/Methylamine).[10] | Used for very sensitive oligonucleotides and can significantly reduce deprotection times. |

The 5'-hydroxyl is almost universally protected with the 4,4'-dimethoxytrityl (DMT) group. This bulky group provides excellent protection and has the distinct advantage of being removable under mild acidic conditions, a key feature of the cyclical synthesis process.[11] The resulting DMT cation released during deblocking is bright orange, providing a convenient real-time spectrophotometric method for monitoring the efficiency of each coupling cycle.

Application in Solid-Phase Synthesis: The Core Protocol

Solid-phase synthesis, where the oligonucleotide is assembled on a solid support like controlled pore glass (CPG), is the industry standard.[1] This method involves a repeated four-step cycle for each nucleotide addition.[7][11][]

Diagram: The Automated Solid-Phase Synthesis Cycle

Sources

- 1. twistbioscience.com [twistbioscience.com]

- 2. exactmer.com [exactmer.com]

- 3. bio-rad.com [bio-rad.com]

- 4. mt.com [mt.com]

- 5. Oligonucleotide Applications in Research | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. diva-portal.org [diva-portal.org]

- 9. atdbio.com [atdbio.com]

- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 11. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Resolving dGMP Monosodium Salt Precipitation

Welcome to the technical support center for 2'-Deoxyguanosine 5'-Monophosphate (dGMP) monosodium salt. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility and stability of dGMP in buffered solutions. As a key substrate in numerous enzymatic reactions and a fundamental component in DNA-related research, ensuring its complete dissolution is critical for experimental success. This document provides in-depth troubleshooting workflows, frequently asked questions, and validated protocols to diagnose and resolve precipitation issues, ensuring the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of dGMP monosodium salt?

A1: The solubility of dGMP monosodium salt is highly dependent on the solvent and pH. A commonly cited solubility is 10 mg/mL in phosphate-buffered saline (PBS) at pH 7.2 .[1] For the free acid form of dGMP, the predicted aqueous solubility is lower, around 2.7 mg/mL.[2] This highlights the critical role of pH in maintaining the solubility of dGMP, as the ionized phosphate group significantly enhances its interaction with water.

Q2: I observed immediate precipitation when I added my dGMP stock solution to my experimental buffer. What is the likely cause?

A2: This phenomenon, often termed "solvent shock," is typically caused by a rapid change in the solution environment that lowers the solubility of dGMP. The most common causes are:

-

pH Shift: If your stock solution is at a different pH than your final buffer, the change can alter the ionization state of dGMP to a less soluble form.

-

High Concentration of Divalent Cations: Buffers containing high concentrations of magnesium (Mg²⁺) or calcium (Ca²⁺) can lead to the formation of less soluble dGMP salts.

-

Common Ion Effect: Your buffer may contain a high concentration of sodium ions (Na⁺). While dGMP monosodium salt is soluble, excessively high concentrations of the common ion (Na⁺) can reduce the solubility of the salt according to Le Châtelier's principle.[3][4]

Q3: What is the optimal pH for keeping dGMP in solution?

A3: The solubility of dGMP is dictated by its ionization state, which is dependent on its pKa values. dGMP has multiple ionizable groups, but the most relevant are the primary phosphate hydroxyl group and the N1/O6 group on the guanine base. The predicted pKa for the strongest acidic group (phosphate) is approximately 1.21, while the strongest basic group (guanine) has a pKa of about 2.62.[2] To be soluble, the phosphate group should be deprotonated (negatively charged), which is achieved at pH values well above 1.21. Therefore, solutions at neutral pH (around 6.5-8.0) are generally effective for keeping dGMP monosodium salt dissolved.

Q4: Can I use buffers containing magnesium (Mg²⁺) or other divalent cations with dGMP?

A4: Yes, buffers containing divalent cations are commonly used in enzymatic assays involving dGMP, such as those for phosphodiesterases or kinases.[5] However, caution is necessary. While millimolar concentrations of Mg²⁺ are usually well-tolerated, high concentrations can lead to the formation of insoluble magnesium-dGMP salts. The solubility of these salts can be influenced by pH and temperature. It is always recommended to perform a small-scale compatibility test if you plan to use high concentrations of divalent cations.

Q5: My dGMP solution was clear initially but became cloudy after storage at 4°C. Why did this happen?

A5: This is likely due to temperature-dependent solubility. The solubility of many salts, including dGMP monosodium salt, tends to decrease at lower temperatures. When you cool a solution that is near its saturation point, the solubility limit can be exceeded, causing the compound to precipitate out over time. It is best practice to prepare dGMP-containing buffers fresh before each experiment or to allow cold solutions to fully equilibrate to room temperature before use.[6]

Systematic Troubleshooting Guide

Encountering precipitation can compromise an entire experiment. This guide provides a logical workflow to identify the root cause and implement an effective solution.

Visual Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting dGMP precipitation.

Caption: A workflow for troubleshooting dGMP monosodium salt precipitation.

Step-by-Step Analysis and Resolution

Step 1: Verify the Integrity of Your Stock Solution

Before troubleshooting the buffer, ensure the problem does not originate from the concentrated stock.

-

Causality: An incompletely dissolved or degraded stock solution will invariably cause issues upon dilution. Guanosine-containing compounds can be the least stable of the deoxynucleosides under certain conditions.[7]

-

Verification: Hold the stock solution vial against a light source. Look for any visible particulates, cloudiness, or color change.

-

Resolution: If the stock is suspect, prepare a fresh one. When preparing the new stock, ensure the dGMP monosodium salt is completely dissolved. Gentle warming (e.g., to 37°C) and vortexing can aid dissolution. Always use a high-quality solvent like nuclease-free water.

Step 2: Analyze the Buffer pH

The pH of your final solution is the most critical factor governing dGMP solubility.

-

Causality: dGMP has ionizable phosphate and guanine base groups. Its net charge, and therefore its solubility in aqueous media, is pH-dependent. At neutral pH, the phosphate group is deprotonated (negatively charged), which promotes solubility.

-

Verification: Measure the pH of your final buffer after the addition of dGMP. Do not assume the pH of the buffer concentrate is maintained upon dilution and addition of other components.

-

Resolution: Adjust the pH of your final solution to be within the 6.5 to 8.0 range. If your experimental conditions require a pH outside this range, solubility may be limited and a lower dGMP concentration might be necessary. Choose a buffer system whose pKa is close to your target pH to ensure strong buffering capacity.[3][8]

Step 3: Examine the Buffer Composition

Interactions with other ions in the buffer can significantly reduce dGMP solubility.

-

Causality & Verification:

-

Common Ion Effect: High concentrations of sodium (e.g., >150-200 mM from NaCl or a sodium phosphate buffer) can decrease the solubility of dGMP monosodium salt.[3][4] Check the total Na⁺ concentration in your final buffer.

-

Divalent Cations (Mg²⁺, Ca²⁺): These can form insoluble phosphate salts. This is particularly problematic with phosphate buffers, where insoluble magnesium or calcium phosphate can precipitate, potentially co-precipitating the dGMP.[9]

-

-

Resolution:

-

If high sodium is the issue, reduce the NaCl concentration or switch to a buffer with a different counter-ion (e.g., potassium-based).

-

If divalent cations are required, consider using a Tris-based buffer instead of a phosphate buffer, as Tris is less prone to precipitation with these ions.[10]

-

If compatible with your assay, adding a small amount of a chelating agent like EDTA can sequester divalent cations and prevent precipitation. Note that this will reduce the concentration of free divalent cations available for your reaction.

-

Step 4: Consider Temperature and Order of Addition

The physical process of preparing the solution can impact the outcome.

-

Causality: As noted in the FAQs, solubility is often temperature-dependent. Additionally, adding a highly concentrated stock to a large volume of buffer can create localized areas of high concentration, promoting precipitation.

-

Verification: Review your solution preparation and storage procedure. Did you add the dGMP stock to a cold buffer? Was the solution stored at 4°C?

-

Resolution:

-

Always allow buffers to reach room temperature before adding the dGMP stock.

-

When preparing the final solution, add the dGMP stock solution dropwise to the buffer while vortexing or stirring. This avoids localized high concentrations and facilitates rapid mixing.

-

Whenever possible, prepare the final working solution fresh for each experiment.

-

Data Summary and Best Practices

dGMP Monosodium Salt Solubility Parameters

| Parameter | Value / Recommendation | Source(s) |

| Solubility in PBS (pH 7.2) | ~ 10 mg/mL | [1] |

| Predicted Water Solubility (Free Acid) | ~ 2.7 mg/mL | [2] |

| Predicted pKa (Strongest Acidic) | 1.21 | [2] |

| Predicted pKa (Strongest Basic) | 2.62 | [2] |

| Recommended pH Range | 6.5 - 8.0 | Inferred from pKa |

| Commonly Used Buffers | Tris-HCl, MOPS, HEPES | [3][5] |

Key Experimental Protocols

Protocol 1: Preparation of a 100 mM dGMP Stock Solution

-

Weighing: Accurately weigh out the required amount of dGMP monosodium salt hydrate (Formula Weight: ~391.2 g/mol for the disodium salt hydrate[1]) in a sterile microcentrifuge tube.

-

Dissolution: Add a volume of nuclease-free water to achieve a concentration slightly less than the final target volume (e.g., add 900 µL for a final volume of 1 mL).

-

Mixing: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.

-

Visual Inspection: Ensure the solution is completely clear with no visible particulates.

-

pH Check (Optional but Recommended): Check the pH of the stock solution. It should be near neutral. Adjust with dilute NaOH or HCl if necessary, although this is not typically required for the monosodium salt.

-

Final Volume: Bring the solution to the final volume with nuclease-free water.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2: Pre-Experiment Buffer Compatibility Test

Before committing to a large-scale or critical experiment, perform this simple test to ensure compatibility.

-

Prepare Test Buffer: In a microcentrifuge tube, prepare 1 mL of your final experimental buffer, including all components (e.g., salts, divalent cations) at their final concentrations.

-

Add dGMP: Add the required volume of your dGMP stock solution to the test buffer to achieve the final working concentration.

-

Mix and Incubate: Vortex the solution thoroughly. Incubate the tube under the same conditions as your planned experiment (e.g., room temperature, 30°C, 37°C) for 15-30 minutes.

-

Observe: After incubation, visually inspect the tube for any signs of precipitation or cloudiness. For a more sensitive check, you can measure the absorbance at 600 nm (OD₆₀₀); an increase compared to the buffer alone indicates turbidity.[11]

-

Decision: If the solution remains clear, your buffer system is likely compatible. If precipitation occurs, proceed with the troubleshooting steps outlined above.

References

-

PubChem. (n.d.). Guanosine Monophosphate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Eisenhut, M., et al. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, Nucleotides & Nucleic Acids, 23(5), 767-75. [Link]

-

ResearchGate. (n.d.). Time-evolution of the dGMP concentration in air-equilibrated aqueous... [Image]. Retrieved February 15, 2026, from [Link]

-

O'Neill, P., & Fielden, E. M. (1985). Potential repair of free radical adducts of dGMP and dG by a series of reductants. A pulse radiolytic study. International Journal of Radiation Biology and Related Studies in Physics, Chemistry, and Medicine, 47(1), 71-80. [Link]

-

Rybalkin, S. D., et al. (2011). Enzyme assays for cGMP hydrolysing Phosphodiesterases. Methods in Molecular Biology, 704, 149-164. [Link]

-

PubChem. (n.d.). 2'-deoxyguanosine 3'-monophosphate sodium salt. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

FooDB. (2011). Showing Compound 2'-Deoxyguanosine 5'-monophosphate (FDB022388). Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved February 15, 2026, from [Link]

-

Patsnap. (2025). How to Choose the Right Buffer for Enzyme Activity Tests. Patsnap Synapse. Retrieved February 15, 2026, from [Link]

-

Salis, M., & Westhof, E. (2022). Calculations of pKa Values for a Series of Naturally Occurring Modified Nucleobases. The Journal of Physical Chemistry A, 126(8), 1331-1342. [Link]

-

G-Biosciences. (n.d.). Enzyme Analysis. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2'-Deoxyguanosine 5'-monophosphate(2-). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). 2'-Deoxyguanosine 5'-monophosphate. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2015). What is the best buffer system used for studying enzyme kinetics in pH range 7-8? Retrieved February 15, 2026, from [Link]

-

Jena Bioscience. (n.d.). 3'-dGMP, 3'-Deoxy Nucleotides. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). UV spectra of dGMP, I, II, and 8-oxo-dGMP... [Image]. Retrieved February 15, 2026, from [Link]

-

NP-MRD. (2005). Showing NP-Card for 2'-Deoxyguanosine 5'-monophosphate (NP0001463). Retrieved February 15, 2026, from [Link]

-

Enzene Biosciences. (n.d.). Stability studies. Retrieved February 15, 2026, from [Link]

-

Asian Journal of Pharmacy and Technology. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. 8(2), 102-109. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Showing Compound 2'-Deoxyguanosine 5'-monophosphate (FDB022388) - FooDB [foodb.ca]

- 3. researchgate.net [researchgate.net]

- 4. 3'-dGMP, 3'-Deoxy Nucleotides - Jena Bioscience [jenabioscience.com]

- 5. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]

Technical Support Center: 5'-Guanylic acid 2'-deoxy- (dGMP) Storage & Stability

Current Status: Operational Ticket Focus: Optimal pH and Storage Protocols for dGMP Assigned Specialist: Senior Application Scientist

Executive Summary & Critical Directive

The optimal pH for storage of 5'-Guanylic acid 2'-deoxy- (dGMP) solutions is pH 7.5 – 8.5. [1]

Do not store dGMP in unbuffered water. dGMP is the most acid-labile of the four standard deoxynucleotides. In acidic conditions (pH < 5.0), the N7 nitrogen of the guanine base becomes protonated, significantly weakening the N-glycosidic bond. This leads to rapid depurination, releasing free guanine and a non-functional sugar-phosphate backbone.[1]

Quick Reference Protocol:

-

Buffer: 10 mM Tris-HCl or TE Buffer (pH 8.0).

-

Temperature: -20°C (Short-term < 1 month) or -80°C (Long-term).[1][2]

-

Avoid: Unbuffered water, acidic solvents, and repeated freeze-thaw cycles.[1]

The Stability-Solubility Matrix (The "Why")

To ensure experimental success, you must understand the chemical vulnerabilities of dGMP. This is not just about solubility; it is about preventing covalent bond cleavage.[1]

The Acidic Hydrolysis Mechanism

The primary degradation pathway for dGMP is acid-catalyzed depurination .

-

Protonation: At pH values below the pKa of N7 (~2.5–3.0), the guanine ring becomes protonated.

-

Bond Weakening: This positive charge destabilizes the N-glycosidic bond connecting the base to the deoxyribose sugar.

-

Cleavage: Water attacks the C1' carbon, severing the bond and releasing free guanine.

Note: Deoxynucleotides (dGMP) are significantly more susceptible to this hydrolysis than ribonucleotides (GMP) because the 2'-OH group in RNA stabilizes the glycosidic bond.

Solubility vs. pH

Guanine derivatives exhibit a phenomenon known as "polymorphic solubility."[1]

-

Acidic pH (< 6): Poor solubility; high risk of gelation and aggregation; rapid chemical degradation.

-

Neutral/Alkaline pH (7.5–8.5): The phosphate group is fully ionized (dianionic), and the guanine base is deprotonated, ensuring maximum solubility and electrostatic repulsion between molecules to prevent aggregation.

Quantitative Stability Data

| Parameter | Acidic Condition (pH 3.0) | Physiological (pH 7.[3][4][5]4) | Alkaline Storage (pH 8.0) |

| Dominant Species | Zwitterionic / Cationic | Anionic | Dianionic |

| N-Glycosidic Bond | Unstable (t½ ~ hours/days) | Stable (t½ ~ years) | Highly Stable |

| Solubility | Low (Risk of precipitation) | Moderate | High |

| Primary Risk | Depurination | Bacterial Growth | Deamination (only at pH > 11) |

Standard Operating Procedures (SOPs)

Protocol A: Preparation of 100 mM dGMP Stock Solution

Use this protocol to reconstitute lyophilized powder.

Reagents Required:

-

dGMP Disodium Salt (Lyophilized)

-

Molecular Biology Grade Water (Nuclease-free)[1]

-

1 M Tris-HCl (pH 8.0)

Step-by-Step:

-

Calculate Volume: Determine the volume of solvent required to achieve 100 mM based on the molecular weight (MW) on the specific lot's Certificate of Analysis (CoA).

-

Note: MW varies based on hydration state and counter-ion (e.g., Na+).

-

-

Buffer Preparation: Prepare a 10 mM Tris-HCl (pH 8.0) solvent.[1]

-

Dissolution: Add the calculated volume of Tris buffer to the dGMP powder.

-

Mixing: Vortex gently until fully dissolved. Do not heat above 30°C.

-

pH Verification: Spot-check 2 µL on a pH strip. Target range is pH 7.5 – 8.5.[1]

-

Correction: If pH < 7.0, adjust carefully with dilute NaOH.[1]

-

-

Aliquoting: Dispense into small aliquots (e.g., 50 µL) to match daily usage volumes.

-

Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Troubleshooting & FAQs

Q1: My dGMP solution has formed a white precipitate after thawing. Is it ruined?

Diagnosis: This is likely a solubility issue caused by a pH shift or "salting out" effect during freezing.[1] Action:

-

Warm the tube to room temperature (25°C).

-

Vortex vigorously for 30 seconds.

-

Check pH.[1][3][7][8][9] If pH < 7.0, add minimal 1 M NaOH to adjust to pH 8.0.[1]

-

If precipitate persists, the sample may have degraded to free guanine (which has very low solubility). Analyze via HPLC.

Q2: I see an extra peak on my HPLC chromatogram. What is it?

Diagnosis: The most common impurity is Free Guanine , resulting from acid hydrolysis. Verification:

-

dGMP Retention Time: Elutes earlier (more polar due to phosphate).

-

Guanine Retention Time: Elutes later (hydrophobic base).

-

Action: If the free guanine peak exceeds 5%, discard the stock. It will inhibit downstream polymerases.[1]

Q3: Can I autoclave my dGMP stock?

Answer: ABSOLUTELY NOT. Autoclaving (121°C, high pressure) will cause massive hydrolysis of the high-energy phosphate bond and the N-glycosidic bond. Always use sterile filtration (0.22 µm) if sterility is required.

Visualizing the Stability Pathway

The following diagram illustrates the chemical fate of dGMP based on storage pH.

Figure 1: Critical stability pathways for dGMP. Acidic conditions trigger irreversible depurination, while buffered alkaline conditions ensure long-term integrity.[1]

References

-

Lindahl, T. (1993).[5] Instability and decay of the primary structure of DNA. Nature, 362(6422), 709–715.[5]

-

Sigma-Aldrich. (n.d.).[1] 2′-Deoxyguanosine 5′-monophosphate sodium salt hydrate Product Information.

-

Thermo Fisher Scientific. (n.d.).[1] Nucleotide Storage and Stability Guide.

-

Gates, K. S. (2009).[1] Overview of Chemical Mechanisms of DNA Damage. Chemical Research in Toxicology, 22(11), 1747–1760.

Sources

- 1. 2'-Deoxyguanosine 5'-monophosphate | C10H14N5O7P | CID 135398597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Non-Enzymatic Depurination of Nucleic Acids: Factors and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]